N,2-bis(2-methylpropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide
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Overview
Description
N,2-bis(2-methylpropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound with a unique structure that includes an isoindole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,2-bis(2-methylpropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide typically involves the reaction of isoindole derivatives with appropriate amines under controlled conditions. The reaction conditions often include the use of solvents such as methanol or dichloromethane and catalysts to facilitate the reaction .
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: N,2-bis(2-methylpropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N,2-bis(2-methylpropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis to create more complex molecules.
Biology: Studied for its interactions with enzymes and proteins, providing insights into biological processes.
Industry: Utilized in the development of polymers and resins, contributing to advances in material science.
Mechanism of Action
The mechanism by which N,2-bis(2-methylpropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
- N,N-Bis(2-pyridylmethyl)amine
- N,N-Bis(carboxymethyl)glycine
- N,N-Bis(2-methylpropyl)amine
Comparison: N,2-bis(2-methylpropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is unique due to its isoindole ring structure, which imparts distinct chemical properties compared to other similar compounds. This uniqueness makes it valuable for specific applications where other compounds may not be as effective .
Properties
IUPAC Name |
N,2-bis(2-methylpropyl)-1,3-dioxoisoindole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-10(2)8-18-15(20)12-5-6-13-14(7-12)17(22)19(16(13)21)9-11(3)4/h5-7,10-11H,8-9H2,1-4H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWPBWJILHDXEHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)CC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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